molecular formula C10H16N2O4 B13969359 (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 45172-42-7

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No.: B13969359
CAS No.: 45172-42-7
M. Wt: 228.24 g/mol
InChI Key: GFRAZDGVUSPMRH-ZETCQYMHSA-N
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Description

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a tert-butyl ester, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a tert-butyl ester to prevent unwanted reactions.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Deprotection: The tert-butyl ester protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-cyano-2-aminobutanoic Acid: Lacks the tert-butyl ester group.

    (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid: Has an additional carbon in the backbone.

    (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid methyl ester: Contains a methyl ester instead of a carboxylic acid group.

Uniqueness

The presence of both the cyano group and the tert-butyl ester in this compound makes it unique

Properties

CAS No.

45172-42-7

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

GFRAZDGVUSPMRH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#N)C(=O)O

Origin of Product

United States

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